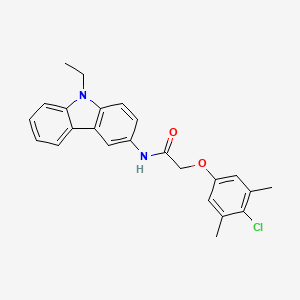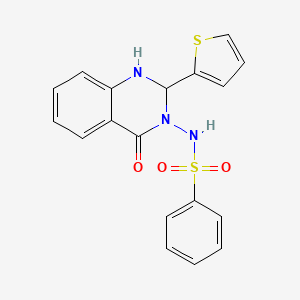![molecular formula C24H22ClN3O3 B11581312 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B11581312.png)
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a chlorophenoxy group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone, followed by benzylation.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The pyrazole and furan rings are then coupled using appropriate reagents and catalysts to form the desired compound.
Chlorophenoxy Group Introduction: The chlorophenoxy group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials, agrochemicals, or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives, furan derivatives, and chlorophenoxy compounds. Examples include:
- N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-[(4-methoxyphenoxy)methyl]furan-2-carboxamide
- N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide
Uniqueness
The uniqueness of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
属性
分子式 |
C24H22ClN3O3 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H22ClN3O3/c1-16-23(17(2)28(27-16)14-18-6-4-3-5-7-18)26-24(29)22-13-12-21(31-22)15-30-20-10-8-19(25)9-11-20/h3-13H,14-15H2,1-2H3,(H,26,29) |
InChI 键 |
NUEFNQJYIIUFCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] benzoate](/img/structure/B11581230.png)
![N-(2-ethoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11581242.png)
![2'-(4-Methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11581251.png)
![N-(3-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11581258.png)
![methyl ({(4E)-2-(4-methoxyphenyl)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-6-yl}oxy)acetate](/img/structure/B11581267.png)
![6-(4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11581274.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B11581297.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-chlorobenzenesulfonamide](/img/structure/B11581299.png)
![N-[4-(diethylamino)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11581305.png)
![prop-2-en-1-yl 4-methyl-2-{1-[3-(3-methylbutoxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate](/img/structure/B11581317.png)

![(3E)-3-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11581329.png)

![4-(3,4-Dimethylphenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B11581337.png)
